molecular formula C5H5N5OS B018839 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one CAS No. 22288-75-1

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

Cat. No. B018839
CAS RN: 22288-75-1
M. Wt: 183.19 g/mol
InChI Key: WXJXCKXWZOPRJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one" often involves coupling reactions and cyclocondensation processes. For instance, Varney et al. (1997) described the synthesis of 5-thia-2,6-diamino-4(3H)-oxopyrimidine inhibitors of glycinamide ribonucleotide transformylase (GART) by coupling an alkyl thiol with 5-bromo-2,6-diamino-4(3H)-pyrimidinone (Varney et al., 1997). Similarly, Gangjee et al. (2005) synthesized 2,4-diamino classical antifolates from 2,4-diamino-5-methylpyrrolo[2,3-d]pyrimidine in a concise three-step sequence (Gangjee et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrimidin-4(3H)-one derivatives is crucial for their biological activity. The design and synthesis of these compounds often utilize structural information from X-ray crystallography or computational modeling to enhance their efficacy as inhibitors for specific enzymes or receptors. The incorporation of specific substituents such as the thiophene rings in the compounds synthesized by Varney et al. (1997) is a strategic approach to improve the compounds' binding affinity and selectivity (Varney et al., 1997).

Scientific Research Applications

Antifolate and Antitumor Agents

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one derivatives have been extensively studied for their potential as antifolate and antitumor agents. Compounds derived from this chemical have demonstrated inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for DNA synthesis and repair in cells. Such inhibition can halt the growth of tumor cells, making these compounds promising candidates for anticancer therapies. For instance, certain derivatives have shown potent inhibitory activity against both DHFR and TS, with some also being substrates for folylpolyglutamate synthetase (FPGS), indicating their potential effectiveness in targeting cancer cells. The structure of these compounds, particularly the pyrrolo[2,3-d]pyrimidine scaffold, plays a crucial role in their dual inhibitory activity and potency against tumor cells (Gangjee et al., 2005).

Heterocyclic Compound Synthesis

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one serves as a building block in the synthesis of diverse heterocyclic compounds. For example, one-pot, three-component reactions involving this compound with aromatic aldehydes and naphthols have successfully yielded benzo[7,8]chromeno[2,3-d]pyrimidine and benzo[5,6]chromeno[2,3-d]pyrimidine derivatives. These reactions are significant as they facilitate the formation of complex heterocyclic structures, which are often found in biologically active molecules and pharmaceuticals (Harutyunyan et al., 2020).

Physicochemical and Antimicrobial Studies

Compounds derived from 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one have also been characterized for their physicochemical properties and antimicrobial activity. For instance, spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been studied for their acid-base properties, lipophilicity, and antimicrobial activity against various bacterial and fungal strains. The physicochemical properties, such as dissociation constants (pKa) and partition coefficients (log P), provide valuable insights into the behavior of these compounds in biological systems. Additionally, the antimicrobial activity of these derivatives, particularly against Gram-positive bacteria, highlights their potential for therapeutic applications (Candia et al., 2017).

properties

IUPAC Name

(2,4-diamino-6-oxo-1H-pyrimidin-5-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-1-12-2-3(7)9-5(8)10-4(2)11/h(H5,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJXCKXWZOPRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)SC1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506542
Record name 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one

CAS RN

22288-75-1
Record name 2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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